7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1190314-49-8
VCID: VC3273212
InChI: InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3
SMILES: COC1=NC=CC2=C1NC=C2C=O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

CAS No.: 1190314-49-8

Cat. No.: VC3273212

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde - 1190314-49-8

Specification

CAS No. 1190314-49-8
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3
Standard InChI Key LIGJZSZAKWPDJF-UHFFFAOYSA-N
SMILES COC1=NC=CC2=C1NC=C2C=O
Canonical SMILES COC1=NC=CC2=C1NC=C2C=O

Introduction

Chemical Properties and Structure

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is characterized by its distinct bicyclic structure with important functional groups. The compound possesses a pyrrole ring fused to a pyridine ring, creating the pyrrolo[2,3-c]pyridine core scaffold. The molecule is further functionalized with a methoxy group at the 7-position and an aldehyde group at the 3-position, which significantly influence its chemical reactivity and potential biological interactions .

The key chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1190314-49-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
IUPAC Name7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Standard InChIInChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3
Standard InChIKeyLIGJZSZAKWPDJF-UHFFFAOYSA-N
SMILESCOC1=NC=CC2=C1NC=C2C=O
PubChem Compound ID46856439

The structure contains an N-H bond in the pyrrole portion, which makes it capable of hydrogen bond donation, while the methoxy and aldehyde groups can serve as hydrogen bond acceptors . These hydrogen-bonding capabilities play crucial roles in the compound's interactions with biological targets and influence its solubility properties.

Synthesis Methods

The synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yield and purity. Common synthetic strategies for obtaining this compound involve building the pyrrolo[2,3-c]pyridine core structure followed by appropriate functionalization.

Common Synthetic Routes

One of the most frequently employed methods involves Sonogashira cross-coupling reactions to introduce alkynyl groups prior to cyclization. The cyclization step is typically facilitated under acidic or basic conditions to form the desired heterocyclic structure. This approach allows for the construction of the pyrrolo[2,3-c]pyridine scaffold with appropriate substituents at specific positions.

The synthesis pathway often begins with appropriately substituted pyridine derivatives, which are then modified to incorporate the pyrrole ring. The methoxy group at the 7-position is typically introduced early in the synthetic sequence, while the aldehyde functionality at the 3-position may be introduced through formylation reactions or oxidation of a suitable precursor .

Purification and Characterization

After synthesis, the compound requires careful purification, often using chromatographic techniques such as column chromatography or recrystallization. The purity of the final product is typically assessed through analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Chemical Reactions

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can participate in various chemical reactions, primarily due to the reactive nature of its aldehyde group and the nucleophilic centers present in its structure.

Aldehyde Group Reactions

The aldehyde group at the 3-position is particularly reactive and can undergo typical carbonyl reactions:

  • Oxidation reactions: The aldehyde can be oxidized to carboxylic acid using various oxidizing agents.

  • Reduction reactions: The aldehyde can be reduced to a primary alcohol using reducing agents.

  • Condensation reactions: The aldehyde can participate in condensation reactions with amines to form imines or with other nucleophiles.

  • Wittig reactions: The aldehyde can react with phosphorus ylides to form alkenes .

Pyrrole Ring Reactions

The pyrrole N-H bond makes it susceptible to various reactions:

  • N-alkylation: The pyrrole nitrogen can be alkylated to form N-substituted derivatives.

  • Electrophilic substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, typically at positions with higher electron density .

Methoxy Group Reactions

The methoxy group at the 7-position can participate in demethylation reactions under appropriate conditions, yielding the corresponding hydroxyl derivative. This transformation can be useful for further functionalization of the molecule.

Biological Activities

Research indicates that 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and related compounds exhibit interesting biological activities that make them promising candidates for drug discovery efforts.

Kinase Inhibition

One of the most significant biological activities associated with this compound is its potential to inhibit fibroblast growth factor receptors (FGFRs). FGFRs are transmembrane proteins that regulate crucial cellular processes such as proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, making FGFR inhibitors valuable therapeutic candidates.

Structure-Activity Relationships

The biological activity of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is likely influenced by its structural features. The pyrrolo[2,3-c]pyridine core provides a rigid scaffold that can orient key functional groups for optimal interactions with biological targets. The methoxy group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the aldehyde group could participate in covalent or non-covalent interactions with nucleophilic residues in target proteins .

Spectroscopic Data

Spectroscopic techniques provide essential information about the structural and physical properties of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, proton (¹H) NMR typically reveals characteristic signals for:

  • The aldehyde proton (typically appearing around 9-10 ppm)

  • The pyrrole N-H proton (usually a broad signal around 10-12 ppm)

  • The aromatic protons of the pyridine and pyrrole rings

  • The methoxy protons (appearing as a singlet around 3.8-4.0 ppm)

Carbon (¹³C) NMR provides additional structural information, with signals corresponding to the carbonyl carbon of the aldehyde, the carbons of the pyridine and pyrrole rings, and the methoxy carbon.

Mass Spectrometry

Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak for 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is expected at m/z 176, corresponding to its molecular weight .

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde include:

  • The C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹)

  • The N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹)

  • The C-O stretching of the methoxy group (around 1050-1150 cm⁻¹)

Comparison with Similar Compounds

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde belongs to a broader class of heterocyclic compounds that share structural similarities but differ in substitution patterns or core structures.

Structural Analogs

Several structural analogs of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde have been reported in the literature:

  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine: This compound lacks the aldehyde group at the 3-position, resulting in different chemical reactivity and potentially different biological activities .

  • 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: This N-methylated derivative features altered electronic properties and hydrogen-bonding capabilities compared to the parent compound.

  • 1H-Pyrrolo[3,2-c]pyridine derivatives: These compounds feature a different arrangement of the pyrrole and pyridine rings, potentially leading to distinct three-dimensional structures and biological activities .

Structure-Activity Relationships

Comparing the biological activities of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde with its structural analogs can provide valuable insights into structure-activity relationships. Studies of related compounds have shown that:

  • The position of substituents on the pyrrolo[2,3-c]pyridine core can significantly influence binding affinity for specific targets.

  • The presence of the aldehyde group often enhances reactivity and potential for covalent interactions with biological targets.

  • N-substitution on the pyrrole ring can alter the compound's pharmacokinetic properties and target selectivity .

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